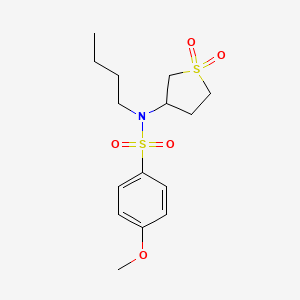![molecular formula C6H9BrO2S B2374253 4-(Bromometil)-2λ<sup>6</sup>-tiabiciclo[2.1.1]hexano 2,2-dióxido CAS No. 2408975-48-2](/img/structure/B2374253.png)
4-(Bromometil)-2λ6-tiabiciclo[2.1.1]hexano 2,2-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bromomethyl group attached to a bicyclic thiabicyclohexane core, which is further stabilized by two dioxide groups.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic core can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic core structure. This reaction can be facilitated by photochemistry, where light energy is used to drive the reaction forward . The bromomethyl group can be introduced through a halogenation reaction, where a suitable brominating agent is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide involves its interaction with molecular targets through its bromomethyl and sulfur dioxide groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bicyclic structure also provides conformational rigidity, which can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the sulfur and bromomethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring size and substitution pattern.
Sulfolane: A sulfur-containing compound with a different ring structure.
Uniqueness
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide is unique due to its combination of a bromomethyl group and a bicyclic thiabicyclohexane core stabilized by dioxide groups.
Propiedades
IUPAC Name |
4-(bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2S/c7-3-6-1-5(2-6)10(8,9)4-6/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFOANWOWKNCAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)
![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)
methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)
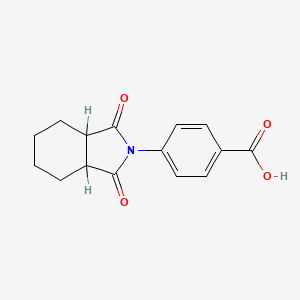
![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)

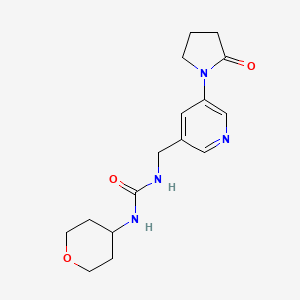
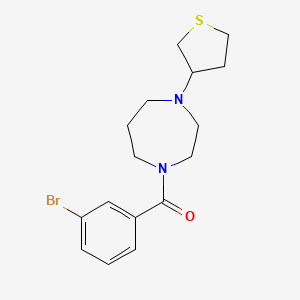
![1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2374185.png)
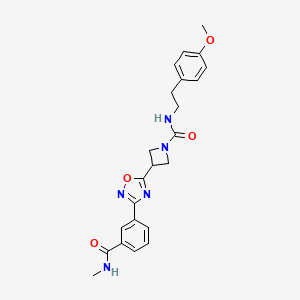
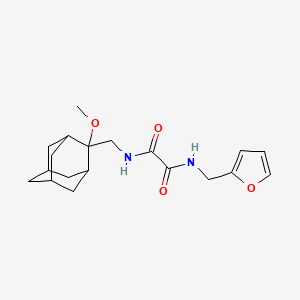
![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)
